molecular formula C12H15BrO3 B8697714 Ethyl 3-(3-bromo-4-methoxyphenyl)propanoate

Ethyl 3-(3-bromo-4-methoxyphenyl)propanoate

Cat. No. B8697714
M. Wt: 287.15 g/mol
InChI Key: XZJUKFCKACOVLA-UHFFFAOYSA-N
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Patent
US07482484B2

Procedure details

154 g (0.535 mol) of ethyl3-(3-bromo-4-methoxyphenyl)propanoate are mixed with 45 g (0.8 mol) of potassium hydroxide, 600 ml of methanol and 300 ml of water. The mixture is heated at reflux for 3 hours, and the methanol is then evaporated off. The solution obtained is washed with ether; the aqueous phase is acidified and extracted with ether. The organic phase is dried (Na2SO4), and the solvents are evaporated off: white solid (132.7 g; 96%).
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([Br:15])[CH:8]=1)C.[OH-].[K+].CO>O>[Br:15][C:9]1[CH:8]=[C:7]([CH2:6][CH2:5][C:4]([OH:16])=[O:3])[CH:12]=[CH:11][C:10]=1[O:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
C(C)OC(CCC1=CC(=C(C=C1)OC)Br)=O
Name
Quantity
45 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the methanol is then evaporated off
CUSTOM
Type
CUSTOM
Details
The solution obtained
WASH
Type
WASH
Details
is washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated off

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1OC)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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